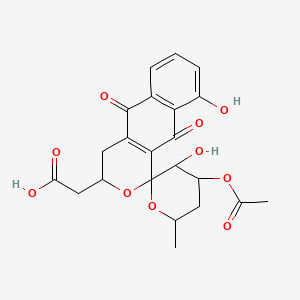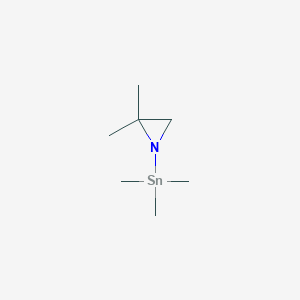
Griseucin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Griseucin B is a benzoisochromane-quinone antibiotic, known for its antifungal and antimycoplasmal properties. It is a secondary metabolite produced by certain Streptomyces species. This compound is part of a larger family of antibiotics that includes griseucin A and frenolicin B .
Métodos De Preparación
Griseucin B can be synthesized through a series of biosynthetic steps involving the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound. The process involves the use of nanaomycin D reductase, a flavoprotein enzyme that catalyzes the reductive transformation in the presence of NADH under anaerobic conditions . Industrial production methods typically involve the cultivation of Streptomyces species in controlled fermentation processes, followed by extraction and purification of the compound.
Análisis De Reacciones Químicas
Griseucin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Griseucin B has several scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and redox reactions.
Biology: The compound is studied for its antifungal and antimycoplasmal activities.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Mecanismo De Acción
Griseucin B exerts its effects primarily by inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in intracellular reactive oxygen species, which in turn inhibits the mTORC1-mediated phosphorylation of 4E-BP1, ultimately inducing apoptosis and suppressing tumor growth .
Comparación Con Compuestos Similares
Griseucin B is similar to other benzoisochromane-quinone antibiotics such as:
Propiedades
Número CAS |
59554-12-0 |
|---|---|
Fórmula molecular |
C22H22O10 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid |
InChI |
InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26) |
Clave InChI |
ZALAFWZWSLVCID-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)






